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Introduction
3-Ethoxyphenol (CAS No. 621-34-1), also known as m-ethoxyphenol or resorcinol monoethyl

ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] It belongs to the

class of phenols and is characterized by an ethoxy group substituted at the meta-position of the

benzene ring of phenol. This technical guide provides an in-depth overview of the physical and

chemical properties of 3-Ethoxyphenol, detailed experimental protocols for its synthesis and

analysis, and an exploration of its potential biological activities. The information is intended to

serve as a valuable resource for researchers, scientists, and professionals engaged in drug

discovery and development.

Physicochemical Properties
3-Ethoxyphenol is a clear to light yellow or brown liquid at room temperature.[1] It is stable

under normal storage conditions. Key quantitative physical and chemical properties are

summarized in the tables below.
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Table 1: General and Physical Properties of 3-
Ethoxyphenol

Property Value Reference

Molecular Formula C₈H₁₀O₂ [1][2]

Molecular Weight 138.16 g/mol [2]

Appearance
Clear pale yellow to yellow to

orange or pink liquid
[3]

Melting Point 28-31 °C [3]

Boiling Point 247 °C (at 760 mmHg) [4]

131 °C (at 10 mmHg) [4]

Density 1.07 g/cm³ [4]

Refractive Index (n20/D) 1.5390-1.5430 [3]

Water Solubility Insoluble [1]

pKa 9.655 (at 25 °C) [1]

Table 2: Chromatographic and Spectroscopic Data
Summary
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Data Type Value/Description Reference

Kovats Retention Index

(Standard non-polar column)
1264 [2]

Kovats Retention Index

(Standard polar column)
2427 [2]

¹H NMR
See Section 3.2.1 for detailed

analysis.
[2]

¹³C NMR
See Section 3.2.2 for detailed

analysis.
[5]

IR Spectroscopy
See Section 3.2.3 for detailed

analysis.
[6]

Mass Spectrometry (EI)
Major fragments at m/z 138

(M+), 110, 82.
[2]

Synthesis and Purification
The most common and logical method for the synthesis of 3-Ethoxyphenol is via the

Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl

halide. In this case, resorcinol is mono-O-alkylated using an ethylating agent.

Experimental Protocol: Synthesis of 3-Ethoxyphenol
This protocol is adapted from established procedures for the synthesis of similar alkoxy

phenols.

Reaction Scheme:
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Figure 1: Synthesis of 3-Ethoxyphenol.

Materials:

Resorcinol

Sodium hydroxide (NaOH)

Diethyl sulfate ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I)

Solvent (e.g., Ethanol, Acetone)

Hydrochloric acid (HCl), dilute

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Heating mantle
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Separatory funnel

Rotary evaporator

Procedure:

Preparation of the Alkoxide: In a three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, dissolve resorcinol (1 equivalent) in a

suitable solvent such as ethanol.

Slowly add a solution of sodium hydroxide (1 equivalent) in water or the same solvent to the

resorcinol solution with stirring. This will form the sodium salt of resorcinol (sodium

resorcinolate).

Alkylation: Gently heat the mixture to reflux.

Add the ethylating agent (e.g., diethyl sulfate, 1 equivalent) dropwise from the dropping

funnel to the refluxing solution over a period of 1-2 hours.

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to

ensure the reaction goes to completion.

Work-up: Cool the reaction mixture to room temperature.

Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is

slightly acidic (check with pH paper).

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50

mL).

Combine the organic extracts and wash with water, followed by a saturated brine solution.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to

remove the diethyl ether.
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Purification: The crude product can be purified by vacuum distillation to yield pure 3-
Ethoxyphenol.

Experimental Workflow: Purification
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Figure 2: Purification workflow for 3-Ethoxyphenol.
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Spectroscopic Analysis
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the

solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often as a

neat liquid film between NaCl plates or using an ATR accessory.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically obtained at 70

eV.

Spectral Data Interpretation
The ¹H NMR spectrum of 3-Ethoxyphenol is expected to show the following characteristic

signals:

Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.3-7.2 ppm, integrating to 4

protons. The meta-substitution pattern leads to complex splitting.

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is

exchangeable with D₂O. Its chemical shift is concentration-dependent.

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet around δ 4.0 ppm, integrating to 2 protons,

due to coupling with the adjacent methyl protons.

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around δ 1.4 ppm, integrating to 3 protons, due

to coupling with the adjacent methylene protons.

The proton-decoupled ¹³C NMR spectrum of 3-Ethoxyphenol will exhibit distinct signals for the

eight carbon atoms:

C-O (Aromatic): Two signals in the downfield region, typically around δ 155-160 ppm,

corresponding to the carbon atoms directly attached to the oxygen atoms (C1 and C3).

Aromatic CH: Four signals in the aromatic region (δ 100-130 ppm).
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Ethoxy Methylene Carbon (-OCH₂CH₃): A signal around δ 63 ppm.

Ethoxy Methyl Carbon (-OCH₂CH₃): A signal in the upfield region, around δ 15 ppm.

The IR spectrum of 3-Ethoxyphenol displays characteristic absorption bands corresponding to

its functional groups:

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of

hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Aryl Ether): A strong, sharp peak around 1200-1250 cm⁻¹.

C-O Stretch (Phenol): A strong peak around 1000-1100 cm⁻¹.

The electron ionization mass spectrum of 3-Ethoxyphenol will show a molecular ion peak and

characteristic fragmentation patterns:

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the

compound.

Major Fragments:

m/z = 110: Loss of an ethyl radical (•C₂H₅) from the molecular ion.

m/z = 82: Further fragmentation of the m/z 110 ion.

Potential Biological Activities and Experimental
Protocols
While specific studies on the biological activities of 3-Ethoxyphenol are limited, its structural

similarity to other phenolic compounds suggests potential antioxidant, antimicrobial, and anti-
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inflammatory properties. The following are detailed protocols for evaluating these potential

activities.

Antioxidant Activity
The antioxidant activity of 3-Ethoxyphenol can be assessed by its ability to scavenge free

radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this

purpose.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence

of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-

radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured

spectrophotometrically.

Materials:

3-Ethoxyphenol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Ascorbic acid or Trolox (as a positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of Solutions:

Prepare a stock solution of 3-Ethoxyphenol in methanol at a known concentration (e.g., 1

mg/mL).

Prepare a series of dilutions of the stock solution to obtain different test concentrations.
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Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared

and kept in the dark.

Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or

Trolox).

Assay:

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the different concentrations of 3-Ethoxyphenol, the positive control, or

methanol (as a blank) to the wells.

Incubation and Measurement:

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculation:

The percentage of radical scavenging activity is calculated using the following formula: %

Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the blank and A_sample is the absorbance of the test compound.

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) can be determined by plotting the percentage of scavenging activity against the

concentration of the compound.

Antimicrobial Activity
The antimicrobial activity of 3-Ethoxyphenol can be determined by measuring its Minimum

Inhibitory Concentration (MIC) against various microorganisms.

Principle: This method determines the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism in a liquid broth medium.

Materials:
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3-Ethoxyphenol

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Fungal strains (e.g., Candida albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Sterile 96-well microplates

Standard antibiotic/antifungal (e.g., ampicillin, fluconazole) as a positive control

Spectrophotometer or microplate reader

Procedure:

Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute

the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

Preparation of Test Compound: Prepare a stock solution of 3-Ethoxyphenol in a suitable

solvent (e.g., DMSO) and then dilute it in the broth medium to create a series of two-fold

dilutions.

Assay:

Add 100 µL of the broth containing the serially diluted 3-Ethoxyphenol to the wells of a

96-well plate.

Add 100 µL of the microbial inoculum to each well.

Include a positive control (inoculum with broth and no compound) and a negative control

(broth only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C

for fungi) for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of 3-Ethoxyphenol at which no

visible growth of the microorganism is observed. This can be assessed visually or by
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measuring the optical density at 600 nm.

Potential Anti-Inflammatory Activity and Signaling
Pathways
Phenolic compounds are known to exert anti-inflammatory effects through various

mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of

inflammatory signaling pathways. A plausible pathway that could be affected by 3-
Ethoxyphenol, based on data from related compounds, is the NF-κB signaling pathway, which

is a key regulator of inflammation.

Figure 3: Potential modulation of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where 3-Ethoxyphenol could inhibit the IKK

complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This

would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus

and the transcription of pro-inflammatory genes.

Conclusion
3-Ethoxyphenol is a versatile aromatic compound with well-defined physicochemical

properties. While its primary applications have been in the synthesis of pharmaceuticals and as

a fragrance ingredient, its chemical structure suggests potential for broader biological activities,

including antioxidant, antimicrobial, and anti-inflammatory effects. The experimental protocols

provided in this guide offer a framework for the synthesis, characterization, and biological

evaluation of 3-Ethoxyphenol, paving the way for further research and development in various

scientific and therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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